
(4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C17H22BrNO2 It is a derivative of benzylamine, featuring both ethoxy and methoxy substituents on the benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide typically involves the reaction of 4-ethoxybenzylamine with 2-methoxybenzylamine in the presence of hydrobromic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Corresponding amines or alcohols
Substitution: Substituted benzyl derivatives
Applications De Recherche Scientifique
(4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes
Modulating receptor activity: Altering signal transduction pathways
Interacting with nucleic acids: Affecting gene expression and protein synthesis
Comparaison Avec Des Composés Similaires
- (4-Methoxybenzyl)(2-methoxybenzyl)amine
- (4-Ethylbenzyl)(2-methoxybenzyl)amine hydrobromide
- (4-Chlorobenzyl)(2-methoxybenzyl)amine
Comparison:
- (4-Methoxybenzyl)(2-methoxybenzyl)amine: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
- (4-Ethylbenzyl)(2-methoxybenzyl)amine hydrobromide: Contains an ethyl group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.
- (4-Chlorobenzyl)(2-methoxybenzyl)amine: The presence of a chlorine atom can significantly impact the compound’s electronic properties and reactivity.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-3-20-16-10-8-14(9-11-16)12-18-13-15-6-4-5-7-17(15)19-2;/h4-11,18H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFPOSYGRQVLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
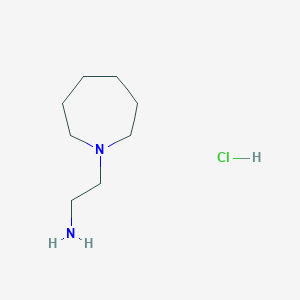

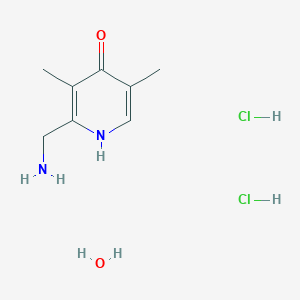
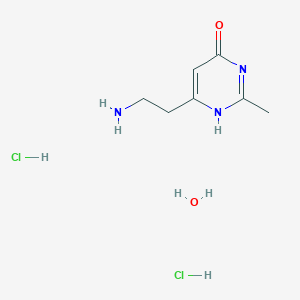
![3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid hydrochloride dihydrate](/img/structure/B7971300.png)
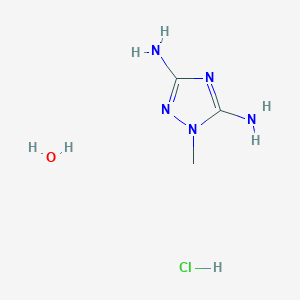
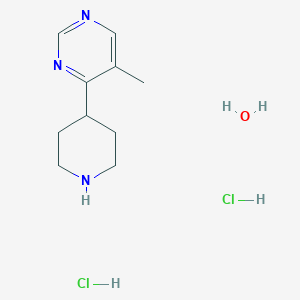
![(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B7971323.png)
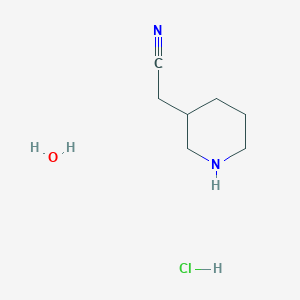
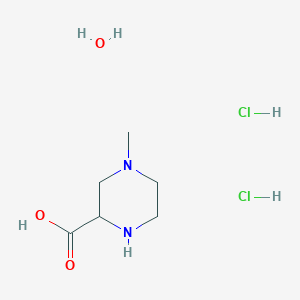
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)

![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)
![2-Azaniumylspiro[3.3]heptane-6-carboxylate](/img/structure/B7971370.png)
